molecular formula C25H26FN3O2 B2953305 4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-(oxolan-2-ylmethyl)benzamide CAS No. 865658-49-7

4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-(oxolan-2-ylmethyl)benzamide

Cat. No.: B2953305
CAS No.: 865658-49-7
M. Wt: 419.5
InChI Key: XDNFSFSOGLFNFN-UHFFFAOYSA-N
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Description

The compound “4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]-N-(tetrahydro-2-furanylmethyl)benzenecarboxamide” is a complex organic molecule that contains several functional groups . It has a fluorophenyl group, a tetrahydroindazole group, a tetrahydrofuran group, and a benzenecarboxamide group . The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular formula of this compound is C25H26FN3O2 . It has a complex structure with several rings, including a benzene ring, an indazole ring, and a tetrahydrofuran ring . The presence of the fluorine atom could influence the electronic properties of the molecule .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study focused on synthesizing derivatives related to the chemical structure of interest revealed that certain compounds demonstrate inhibitory effects on a wide range of microbes. This includes the synthesis and evaluation of antimicrobial activities of new 3-(4-fluorophenyl)-benzo[g]indazoles derivatives, showcasing the method's efficacy in producing compounds with significant antimicrobial properties (Abdel-Wahab, B. F., Mohamed, H., & Awad, G., 2014). Similarly, novel fluorine-containing 5-arylidene derivatives bearing quinazolinone along with 4-thiazolidinone, which may act as potential antimicrobial agents, were synthesized, displaying remarkable in vitro antimicrobial potency against a range of pathogens (Desai, N., Vaghani, H., & Shihora, P. N., 2013).

Synthesis and Antitumor Activity

Research in the area of antitumor activity highlighted the synthesis of compounds with distinct effective inhibition on the proliferation of cancer cell lines. For instance, the creation of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide showed promising results against various cancer cell lines, indicating its potential as an antitumor agent (Lu, J.-F., Zhou, X.-l., Xu, Y.-H., Yue, S., Ji, X., Zheng, N., Jin, L., 2017). Another study synthesized a compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which inhibited the proliferation of some cancer cell lines, further evidencing the chemical structure's antitumor capacity (Hao, X., Lu, J.-F., Chen, Y., Wang, Y., Ding, S., Liu, J., 2017).

Future Directions

The future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. Given the biological activities of similar indazole derivatives, it could be of interest in medicinal chemistry .

Properties

IUPAC Name

4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O2/c26-22-9-3-1-7-20(22)24-21-8-2-4-10-23(21)28-29(24)18-13-11-17(12-14-18)25(30)27-16-19-6-5-15-31-19/h1,3,7,9,11-14,19H,2,4-6,8,10,15-16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNFSFSOGLFNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=C2C1)C3=CC=CC=C3F)C4=CC=C(C=C4)C(=O)NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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